molecular formula C19H40O3 B13756560 2-(2-(Pentadecyloxy)ethoxy)ethanol CAS No. 56049-80-0

2-(2-(Pentadecyloxy)ethoxy)ethanol

Cat. No.: B13756560
CAS No.: 56049-80-0
M. Wt: 316.5 g/mol
InChI Key: BBRRSEMXTGVTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-pentadecoxyethoxy)ethanol is an organic compound with the molecular formula C19H40O3 and a molecular weight of 316.52 g/mol . It is a type of alcohol characterized by the presence of a long alkyl chain, making it a surfactant with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-pentadecoxyethoxy)ethanol typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with pentadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-(2-pentadecoxyethoxy)ethanol are not well-documented in the literature. the general principles of etherification and alcohol synthesis apply, involving the use of large-scale reactors and continuous processing to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-pentadecoxyethoxy)ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, simpler alcohols, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2-(2-pentadecoxyethoxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-pentadecoxyethoxy)ethanol primarily involves its surfactant properties. It reduces surface tension and can disrupt lipid bilayers, making it effective in emulsification and solubilization processes. The molecular targets include cell membranes and other lipid-containing structures .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-phenoxyethoxy)ethanol
  • 2-(2-ethoxyethoxy)ethanol
  • 2-(2-butoxyethoxy)ethanol

Uniqueness

2-(2-pentadecoxyethoxy)ethanol is unique due to its long alkyl chain, which imparts superior surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities .

Properties

CAS No.

56049-80-0

Molecular Formula

C19H40O3

Molecular Weight

316.5 g/mol

IUPAC Name

2-(2-pentadecoxyethoxy)ethanol

InChI

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-21-18-19-22-17-15-20/h20H,2-19H2,1H3

InChI Key

BBRRSEMXTGVTOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.